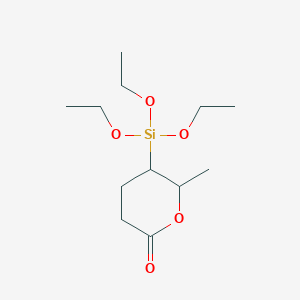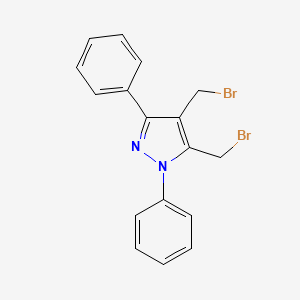
4,5-Bis(bromomethyl)-1,3-diphenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(bromomethyl)-1,3-diphenyl-1H-pyrazole is a chemical compound known for its unique structure and reactivity. It features a pyrazole ring substituted with bromomethyl and phenyl groups, making it a versatile intermediate in organic synthesis and a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(bromomethyl)-1,3-diphenyl-1H-pyrazole typically involves the bromination of 1,3-diphenyl-1H-pyrazole. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in an inert solvent like carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominated by-products.
Chemical Reactions Analysis
Types of Reactions: 4,5-Bis(bromomethyl)-1,3-diphenyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl groups can yield the corresponding methyl derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiourea, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products:
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
4,5-Bis(bromomethyl)-1,3-diphenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Potential use in the design of new therapeutic agents due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Bis(bromomethyl)-1,3-diphenyl-1H-pyrazole involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromomethyl groups can alkylate DNA bases, leading to crosslinking and intercalation, which disrupts DNA replication and transcription processes. This property makes it a potential candidate for anticancer drug development .
Comparison with Similar Compounds
4,5-Bis(bromomethyl)acridine: Known for its DNA crosslinking and intercalating properties.
1,4-Dibromo-2,5-bis(bromomethyl)benzene: Studied for its polymorphic modifications and intermolecular interactions.
Uniqueness: 4,5-Bis(bromomethyl)-1,3-diphenyl-1H-pyrazole stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
155857-14-0 |
|---|---|
Molecular Formula |
C17H14Br2N2 |
Molecular Weight |
406.1 g/mol |
IUPAC Name |
4,5-bis(bromomethyl)-1,3-diphenylpyrazole |
InChI |
InChI=1S/C17H14Br2N2/c18-11-15-16(12-19)21(14-9-5-2-6-10-14)20-17(15)13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI Key |
ASSICUPKDNESOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2CBr)CBr)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


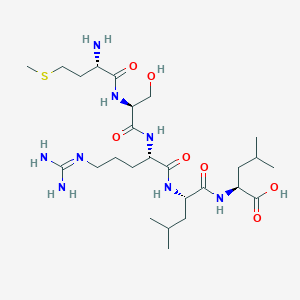


![N,N'-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide}](/img/structure/B14260205.png)
![(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B14260213.png)
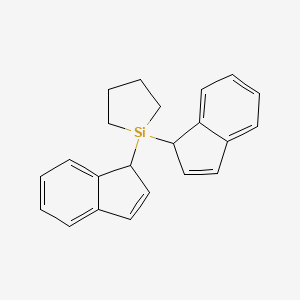
![1-methoxy-4-[(2R)-1-phenylpropan-2-yl]benzene](/img/structure/B14260228.png)
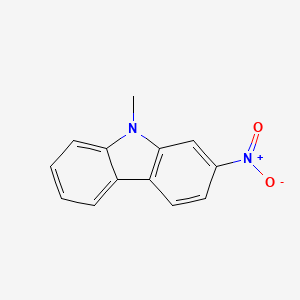
![(1,3-Phenylene)bis[(4-ethylphenyl)methanone]](/img/structure/B14260236.png)
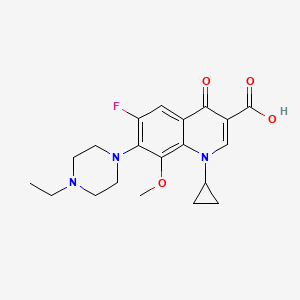
![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)

![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
